molecular formula C20H24O7 B15195495 Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- CAS No. 3451-28-3

Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl-

Cat. No.: B15195495
CAS No.: 3451-28-3
M. Wt: 376.4 g/mol
InChI Key: HHJKGFJSJRCMCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl-" is a structurally complex anthracene-derived molecule featuring a fused dioxin ring system. Its core anthracene framework is substituted with acetyloxy, hydroxyl, and methyl groups, which likely influence its solubility, stability, and biological activity. These analogs often exhibit mechanisms involving DNA intercalation, topoisomerase inhibition, or modulation of kinase signaling pathways (e.g., JNK/AP-1) .

Properties

CAS No.

3451-28-3

Molecular Formula

C20H24O7

Molecular Weight

376.4 g/mol

IUPAC Name

(11,12-dihydroxy-1,15,15-trimethyl-8-oxo-14,16-dioxatetracyclo[7.7.1.02,7.013,17]heptadeca-2(7),3,5-trien-6-yl) acetate

InChI

InChI=1S/C20H24O7/c1-9(21)25-13-7-5-6-11-14(13)16(23)10-8-12(22)17(24)18-15(10)20(11,4)27-19(2,3)26-18/h5-7,10,12,15,17-18,22,24H,8H2,1-4H3

InChI Key

HHJKGFJSJRCMCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3CC(C(C4C3C2(OC(O4)(C)C)C)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves several steps. One method involves the cyclization of 1-dialkylaminoanthraquinones through thermolysis in pyridine and other polar solvents. This process leads to the formation of anthra[1,9-de]-1,3-oxazine derivatives, which then undergo further contraction to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield different oxides, while reduction could produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Anthra(1,9-de)-1,3-dioxin-7(3aH)-one, 8-(acetyloxy)-4,5,6,6a,11b,11c-hexahydro-4,5-dihydroxy-2,2,11b-trimethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anthra[1,9-cd]pyrazol-6(2H)-one (SP600125)

  • Core Structure : Features an anthracene fused with a pyrazole ring, differing from the target compound's dioxin ring system.
  • Mechanism: A potent JNK inhibitor that suppresses AP-1-mediated transcription, reducing pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • Applications : Used in cancer research to sensitize tumors to radiotherapy and chemotherapy by inhibiting JNK-dependent survival pathways .

Losoxantrone (Biantrazole, CI-941)

  • Core Structure: Anthrapyrazole with hydroxyl and ethylamino side chains.
  • Mechanism : Induces DNA single/double-strand breaks and inhibits topoisomerase II, similar to doxorubicin but with reduced cardiotoxicity .
  • Applications : Phase I clinical trials for refractory solid tumors, often combined with cyclophosphamide .
  • Key Data :

















    Property Losoxantrone
    DNA Binding Affinity High (Kd ~10⁻⁶ M)
    Toxicity Profile Lower cardiotoxicity vs. anthracyclines

Anthra[1,2-d]imidazole-6,11-dione Derivatives

  • Core Structure : Anthracene fused with imidazole and ketone groups.
  • Mechanism : Intercalates DNA and generates reactive oxygen species (ROS), inducing apoptosis in leukemia cells .
  • Key Data :

















    Property Imidazole Derivatives
    IC50 (L1210 Leukemia) 0.1–5 μM
    Substituent Effects Electron-withdrawing groups enhance activity

Anthra[1,9-cd]isoxazole Derivatives

  • Core Structure : Anthracene fused with isoxazole, synthesized via halogen-nucleophile reactions .
  • Applications: Primarily explored in synthetic chemistry for novel heterocyclic systems .

Structural and Functional Analysis

Core Ring Systems

  • Dioxin vs.
  • Substituent Impact : The acetyloxy and dihydroxy groups in the target compound could enhance solubility and hydrogen-bonding interactions, similar to hydroxylated anthrapyrazoles .

Mechanistic Divergence

  • JNK Inhibition : SP600125 and related anthrapyrazoles target JNK, while losoxantrone and imidazole derivatives primarily damage DNA. The target compound’s mechanism remains unconfirmed but may align with either pathway depending on substituent positioning.
  • Therapeutic Potential: QSAR studies highlight that substituents at positions 4, 5, and 8 critically influence anticancer activity in anthrapyrazoles , suggesting the target compound’s acetyloxy group at position 8 may optimize efficacy.

Data Tables

Table 1: Structural Comparison

Compound Core Structure Key Substituents
Target Compound Anthra-dioxin 8-acetyloxy, 4,5-dihydroxy, 2,2,11b-trimethyl
SP600125 Anthra-pyrazole None (parent structure)
Losoxantrone Anthra-pyrazole 7-hydroxy, ethylamino side chains

Table 2: Pharmacological Profiles

Compound Mechanism IC50/EC50 Clinical Stage
SP600125 JNK inhibition 5–10 μM Preclinical
Losoxantrone DNA damage ~1 μM (in vivo) Phase I (discontinued)
Target Compound Unknown N/A Undisclosed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.